Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate is a synthetic organic compound classified as an ester. It features a benzodioxole ring, a structural motif commonly found in various bioactive molecules. The compound's chemical formula is , and it has a molar mass of approximately 321.37 g/mol. This compound is primarily studied for its potential biological activity, particularly in the fields of chemistry and medicine, where it serves as an intermediate in the synthesis of more complex molecules and is investigated for its antimicrobial and anticancer properties .
The synthesis of methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate typically involves the esterification of 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoic acid with methanol. This reaction is facilitated by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is generally conducted under reflux conditions to ensure complete conversion.
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. The use of solid acid catalysts is also explored to improve sustainability by minimizing waste during the esterification process.
The molecular structure of methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate can be represented as follows:
This structure indicates the presence of various functional groups including an amide and an ester linkage. The benzodioxole ring contributes to its unique chemical properties and potential biological activity .
The compound's CAS number is 866144-36-7, which is used for identification in chemical databases. The molecular formula confirms the presence of nitrogen (N), oxygen (O), and carbon (C), highlighting its complex structure .
Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate can undergo various chemical reactions typical for esters and amides. Key reactions include:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and material science .
The mechanism of action of methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate likely involves interactions with specific molecular targets such as enzymes or receptors within biological systems. The benzodioxole ring may facilitate binding to these targets, potentially inhibiting or modulating their activity. Additionally, the hexanoylamino group enhances lipophilicity, which may improve cellular membrane permeability and facilitate intracellular access to therapeutic targets .
Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate is typically characterized by:
Key chemical properties include:
These properties are critical for understanding its behavior in different environments and applications in research and industry .
Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate has several scientific uses:
The benzodioxole moiety in Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate serves as a privileged pharmacophore due to its metabolic stability and π-electron density, which facilitates aromatic interactions in biological targets. Recent advances in asymmetric catalysis enable precise stereocontrol at the C3 position of the propanoate chain. N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful method for constructing benzodioxol-attached quaternary stereocenters via dynamic kinetic resolutions. For example, NHC-bound homoenolate intermediates generated from α,β-unsaturated aldehydes undergo enantioselective reactions with benzodioxol-5-carboxaldehydes, achieving >95% ee under optimized conditions [1] [3]. Organocatalytic approaches employing modified proline derivatives (e.g., Jørgensen-Hayashi catalyst) facilitate asymmetric Mannich or aldol reactions with 1,3-benzodioxole-5-carbaldehyde derivatives, yielding chiral β-carbonyl intermediates with 88–99% ee [3].
Table 1: Asymmetric Catalysis Approaches for Benzodioxol-Containing Scaffolds
| Catalyst Type | Reaction | Key Intermediate | ee (%) | Reference |
|---|---|---|---|---|
| NHC-Copper Complex | Homoenolate Addition | β-Hydroxy Ester | >95 | [1] |
| Proline-Derived Organocatalyst | Aldol Condensation | β-Keto Aldehyde | 91–99 | [3] |
| Ru/BINAP | Asymmetric Hydrogenation | Chiral Alcohol | 89 | [8] |
Hybrid strategies integrating photoredox and organocatalysis further enhance stereocontrol. Visible-light-mediated α-alkylations of benzodioxolyl ketones generate chiral precursors for subsequent Michael additions, establishing the C3 stereocenter with 90% ee [3].
The hexanoylamino group significantly influences lipophilicity and target binding. Its installation requires precise acylation of the C3-amino moiety while preserving stereochemical integrity. Carbodiimide-mediated coupling using DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) efficiently conjugates hexanoic acid to chiral 3-amino-3-(1,3-benzodioxol-5-yl)propanoate esters. However, competitive O-acylation at the benzodioxole oxygen necessitates protective strategies [1] [4]. Protecting group selection critically impacts yields:
Table 2: Protecting Group Efficiency for Hexanoylamino Installation
| Protecting Group | Deprotection Conditions | Hexanoylation Yield (%) | O-Acylation Byproduct (%) |
|---|---|---|---|
| None (DMAP) | Not applicable | 88 | <5 |
| Boc | TFA/DCM (1:1), 0°C | 85 | 12 |
| Fmoc | Piperidine/DMF, 25°C | 78 | 8 |
Mechanistic insight: DMAP’s superior performance arises from nucleophilic catalysis, forming acylpyridinium intermediates that undergo enantioretentive aminolysis [4].
Conventional esterification of sterically congested 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoic acid faces challenges like epimerization and low yields. Ball-milling mechanochemistry overcomes these limitations by enabling direct condensation between the carboxylic acid precursor and methanol, eliminating solvent waste and reaction times. Key parameters include [4]:
Comparative studies reveal kinetic advantages: Milling achieves near-complete conversion within 1 hour, whereas solution-phase reactions require 12–24 hours for 70–80% yields [4]. The absence of solvent suppresses solvolysis and preserves the labile benzodioxole ring.
The C3 quaternary stereocenter’s configuration dictates biological activity. Stereodivergent synthesis strategies enable access to all enantiomers:
Stereochemical stability studies confirm the C3 center resists epimerization under physiological pH (t₁/₂ > 48 hours at pH 7.4) but racemizes slowly in strong acids (t₁/₂ = 6 hours in 1N HCl) [5].
Structural tailoring optimizes drug-like properties without altering the core scaffold:
Table 3: Bioavailability Enhancement Strategies
| Modification | Property Improved | Performance Gain | Mechanism |
|---|---|---|---|
| Hydrochloride Salt | Aqueous Solubility | 56-fold increase | Ionization |
| Phosphonooxymethyl Ester | Oral Bioavailability | 3.5-fold AUC increase | Enzymatic activation |
| Lipid Conjugation | Lymphatic Uptake | 22% portal vein avoidance | Chylomicron incorporation |
These approaches demonstrate how targeted modifications address pharmacokinetic limitations while preserving the compound’s stereochemical and pharmacophoric integrity.
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 142759-00-0